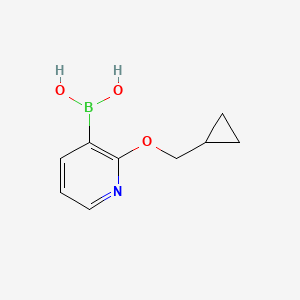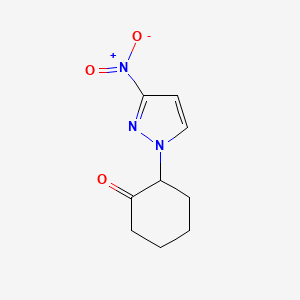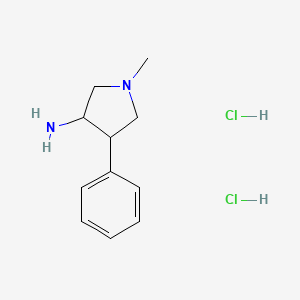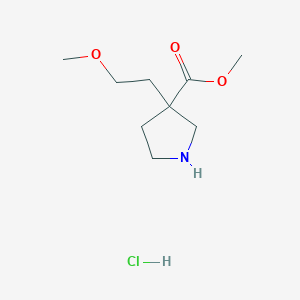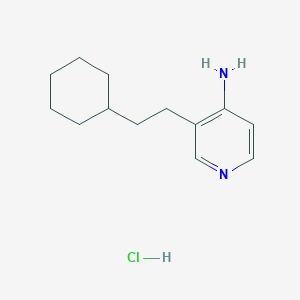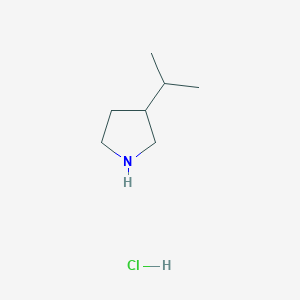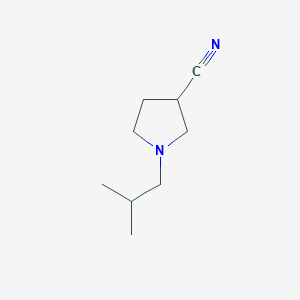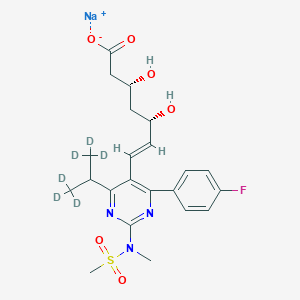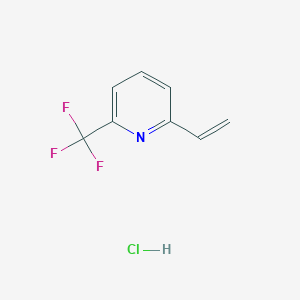
2-(Trifluoromethyl)-6-vinylpyridine hydrochloride
Overview
Description
2-(Trifluoromethyl)-6-vinylpyridine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring, which also contains a vinyl group (-CH=CH₂) at the 6th position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-6-vinylpyridine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a suitable catalyst.
Introduction of the Vinyl Group: The vinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, using vinyl halides and a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 2-(trifluoromethyl)-6-vinylpyridine-1-oxide.
Reduction: Reduction reactions can lead to the formation of 2-(trifluoromethyl)-6-ethylpyridine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: 2-(trifluoromethyl)-6-vinylpyridine-1-oxide
Reduction Products: 2-(trifluoromethyl)-6-ethylpyridine
Substitution Products: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
2-(Trifluoromethyl)-6-vinylpyridine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interactions of trifluoromethyl groups with biological macromolecules.
Industry: The compound is used in the production of materials with specific properties, such as increased resistance to degradation and improved thermal stability.
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)-6-vinylpyridine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the trifluoromethyl group can enhance the binding affinity of a drug to its target by increasing its lipophilicity and metabolic stability. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-(Trifluoromethyl)-6-vinylpyridine hydrochloride can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-6-ethylpyridine: This compound differs by having an ethyl group instead of a vinyl group, which can affect its reactivity and applications.
2-(Trifluoromethyl)-6-methoxypyridine:
2-(Trifluoromethyl)-6-chloropyridine: This compound contains a chlorine atom instead of a vinyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the vinyl group, which provides distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
2-ethenyl-6-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N.ClH/c1-2-6-4-3-5-7(12-6)8(9,10)11;/h2-5H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANBRSHCESCDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


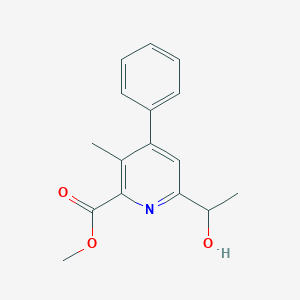
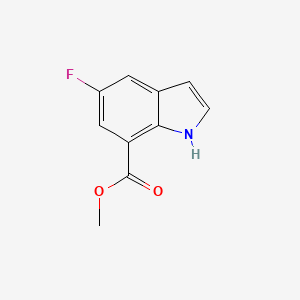
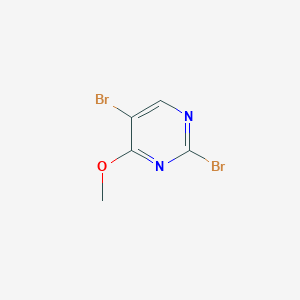
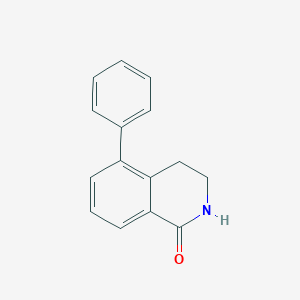
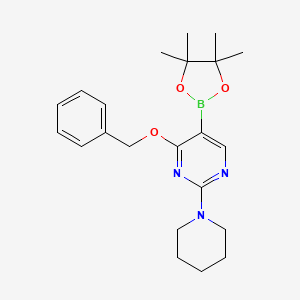
![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)
